3-fluoro-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

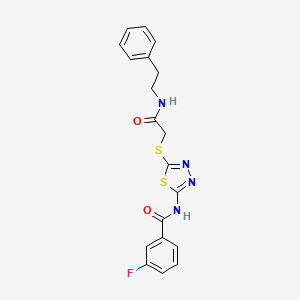

The compound 3-fluoro-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a 1,3,4-thiadiazole core substituted with a thioethyl chain bearing a phenethylamino group and a 3-fluorobenzamide moiety. This structure combines electron-withdrawing (fluorine) and bulky aromatic (phenethyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

3-fluoro-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S2/c20-15-8-4-7-14(11-15)17(26)22-18-23-24-19(28-18)27-12-16(25)21-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBLALPOSPRLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-fluoro-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article aims to synthesize existing research findings on the biological activity of this specific compound, detailing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a thiadiazole ring linked to a phenethylamino group and a fluorinated benzamide moiety. This structural configuration is significant as it may contribute to the compound's biological activity through various molecular interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C21H19FN4O2S |

| Molecular Weight | 410.5 g/mol |

| CAS Number | 1021055-96-8 |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.

- Cell Cycle Modulation : Studies suggest that thiadiazole derivatives can induce cell cycle arrest in cancer cells, potentially through pathways involving cyclin-dependent kinases (CDKs).

- Apoptosis Induction : The compound may promote apoptosis in malignant cells via intrinsic or extrinsic pathways.

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In vitro studies show that compounds similar to this compound have IC50 values ranging from 10 μM to 50 μM against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells .

- Mechanistic studies indicate that these compounds can induce cell cycle arrest at the G2/M phase and increase sub-G1 populations indicative of apoptosis .

Antimicrobial Activity

Thiadiazole derivatives have also shown promise as antimicrobial agents:

- Compounds with similar structures have been tested against various bacterial strains and exhibited potent antibacterial activity with MIC values in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazoles have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies

Several studies illustrate the potential applications of thiadiazole derivatives:

- Study on Cancer Cell Lines : A recent study evaluated a series of thiadiazole derivatives for their antiproliferative effects on multiple cancer cell lines. Among them, compounds with structural similarities to this compound demonstrated significant cytotoxicity with IC50 values below 10 μM against MCF-7 cells .

- Antimicrobial Screening : Another study focused on synthesizing new thiadiazole derivatives and assessing their antimicrobial properties against Gram-positive and Gram-negative bacteria. Compounds showed remarkable activity with MIC values ranging from 0.5 to 8 μg/mL .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 3-fluoro-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant antitumor properties. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways associated with cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

In a study evaluating various thiadiazole derivatives, the compound demonstrated IC50 values in the nanomolar range against several cancer cell lines, indicating potent antiproliferative activity. The structural modifications of the thiadiazole ring were crucial for enhancing its biological activity.

Other Biological Activities

Besides antitumor effects, this compound may exhibit:

- Antimicrobial properties : Similar compounds have shown efficacy against bacterial strains.

- Anti-inflammatory effects : By modulating inflammatory pathways, it may reduce symptoms associated with chronic inflammation.

Recent Studies

- Thiadiazole Derivatives as Anticancer Agents : A comparative study highlighted that modifications in the thiadiazole structure significantly affect the compound's ability to inhibit cancer cell growth. The presence of specific functional groups was linked to increased potency against breast and lung cancer cell lines .

- Mechanistic Insights : Investigations into the molecular interactions revealed that these compounds might disrupt microtubule dynamics, akin to established chemotherapeutics like taxanes .

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Structural and Functional Insights

Substituent Position on Benzamide: Fluorine at the 3-position (target compound, 4e, 7b) enhances electronic effects and aromatic stacking compared to 2- or 4-fluoro isomers . For example, 3-fluorobenzamide derivatives in showed distinct NMR shifts (δ7.33–7.93 ppm for aromatic protons) due to fluorine's electronegativity .

Amino Group Variations: Phenethylamino (target compound) offers steric bulk and lipophilicity, which may improve membrane permeability but reduce binding in sterically constrained targets. Piperidin-1-yl (7b) and p-tolylamino (Compound 7) groups provide moderate bulk and varied electronic profiles. Piperidine derivatives in demonstrated acetylcholinesterase inhibition (IC₅₀: 8.2 µM), suggesting that nitrogen-containing substituents enhance enzyme interactions .

Replacement of the oxo group with alkyl chains (e.g., ) reduces polarity, which may enhance blood-brain barrier penetration for neurological targets .

Q & A

Basic: What are the optimal synthetic routes and purification methods for this thiadiazole-based compound?

The synthesis typically involves sequential nucleophilic substitutions and cyclization reactions. Key steps include:

- Thiadiazole ring formation : Reacting thiosemicarbazide derivatives with α-haloketones under reflux (e.g., ethanol, 70–80°C) to form the 1,3,4-thiadiazole core .

- Amide coupling : Using benzoyl chloride derivatives with amines in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures high purity. Monitor reactions via TLC (Rf ~0.3–0.5) .

Advanced: How can multi-step synthesis challenges (e.g., low yields, side products) be mitigated?

- Side-chain reactivity : The phenethylamino and thioether groups are prone to oxidation. Use inert atmospheres (N₂/Ar) and antioxidants like BHT .

- Cyclization optimization : Adjust pH (e.g., ammonia solution for precipitation) and temperature (90–100°C) to enhance thiadiazole ring formation .

- Byproduct management : Employ scavengers (e.g., polymer-supported reagents) or iterative recrystallization to remove impurities .

Basic: Which analytical techniques are critical for structural confirmation?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., fluorobenzamide aromatic protons at δ 7.4–8.2 ppm) and carbonyl groups (δ ~165–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~450–460 Da) .

- IR spectroscopy : Detect amide C=O stretches (~1670 cm⁻¹) and thiadiazole C-S vibrations (~690 cm⁻¹) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOEs or splitting patterns)?

- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., amide dimers via N–H⋯N interactions) .

- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate tautomeric forms .

- Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers in thioether linkages) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .

- Enzyme inhibition : Fluorogenic assays for kinases or proteases (e.g., trypsin) .

Advanced: How to study the mechanism of action for observed bioactivity?

- Molecular docking : Target PFOR enzyme (PDB: 1KOF) or DNA gyrase to predict binding modes .

- Cellular imaging : Fluorescent probes (e.g., FITC conjugates) track subcellular localization .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Basic: What strategies guide structure-activity relationship (SAR) studies?

- Substituent variation : Replace fluorine with Cl/CH₃ or modify phenethylamino chain length .

- Bioisosteric replacement : Swap thiadiazole with oxadiazole or triazole rings .

- Pharmacophore mapping : Highlight H-bond acceptors (amide O) and hydrophobic regions (fluorobenzamide) .

Advanced: How to validate computational docking results experimentally?

- Site-directed mutagenesis : Modify key residues (e.g., PFOR His75Ala) to test binding predictions .

- SPR/Biacore : Measure binding kinetics (ka/kd) to confirm docking-predicted affinities .

- Crystallography : Co-crystallize the compound with target proteins (e.g., tubulin) .

Basic: How to address solubility issues in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .

- Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility .

Advanced: How to reconcile contradictory bioactivity data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Meta-analysis : Use tools like RevMan to statistically aggregate data from independent studies .

- Orthogonal validation : Confirm cytotoxicity via both MTT and apoptosis assays (Annexin V/PI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.